3-Oxabicyclo[3.2.1]octan-6-ol
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Overview
Description
3-Oxabicyclo[321]octan-6-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.1]octan-6-ol can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used reagents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxabicyclo[3.2.1]octanes .
Scientific Research Applications
3-Oxabicyclo[3.2.1]octan-6-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-6-ol involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but includes a nitrogen atom instead of an oxygen atom.
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the oxygen atom, used in various synthetic applications.
Uniqueness
3-Oxabicyclo[3.2.1]octan-6-ol is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-2-5-1-6(7)4-9-3-5/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXJVKAHPGPGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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